N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,1-dimethylcyclopropane-1-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,1-dimethylcyclopropane-1-carboxamide is a chemical compound with a complex structure that includes a benzodioxin moiety and a cyclopropane ring
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,1-dimethylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(7-8-15)14(17)16(2)9-11-10-18-12-5-3-4-6-13(12)19-11/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNDOPPYNMPIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)N(C)CC2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,1-dimethylcyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin core. This can be achieved through the reaction of catechol with ethylene oxide under acidic conditions. The resulting benzodioxin intermediate is then reacted with a suitable amine and a cyclopropane carboxylic acid derivative under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for each step. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using amines or alkyl halides.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of amines or alcohols.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound could be used in the production of advanced materials or as a component in various chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,1-dimethylcyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research or therapeutic applications. The exact molecular targets and pathways would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenyl-N-(1,3-thiazol-2-ylmethyl)cyclopropane-1-carboxamide
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pentan-1-amine
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(2-methylbutan-2-ylsulfonyl)propan-1-amine
Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,1-dimethylcyclopropane-1-carboxamide stands out due to its specific structural features, such as the presence of the cyclopropane ring and the dimethyl substitution on the cyclopropane carboxamide group
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
